Field: Mechanical Engineering and Lubrication Technology
Methods: GMS was added to base oil (PAO10, polyα-olefin) and tested in a slider-on-disc contact lubricant film measurement system under various slider inclinations and loads .
Results: The study found that GMS can effectively reduce the coefficient of friction and has a higher film thickness compared to the base oil, which is contrary to classical lubrication theory. This phenomenon is attributed to interface slippage .
Field: Drug Delivery and Pharmaceutical Sciences
Methods: Solid lipids like GMS are incorporated into dosage forms to modify the release rate of drugs and enhance their biopharmaceutical performance .
Results: The use of GMS in pharmaceutical formulations has shown to improve the stability and bioavailability of drugs, leading to more effective drug delivery systems .
Field: Food Science and Technology
Methods: GMS is added to food products during processing to achieve desired textural properties and extend shelf life .
Results: The incorporation of GMS in food products results in improved texture, body, and stability, contributing to the overall quality and consumer acceptance of the products .
Field: Cosmetic Chemistry
Methods: GMS is used in cosmetic formulations to stabilize emulsions and maintain the dispersion of ingredients .
Results: The use of GMS in cosmetics leads to stable and uniform products that maintain their intended properties over time .
Field: Renewable Energy and Environmental Science
Methods: GMS is synthesized from glycerol, a byproduct of biodiesel production, and used to enhance the properties of biodiesel .
Results: The utilization of GMS in biodiesel improves the economics of production and contributes to environmental sustainability by providing an effective use for glycerol byproducts .
Field: Nanomedicine and Drug Delivery
Methods: GMS-based nanovesicles are synthesized and characterized for their size, stability, and drug loading capacity. These nanovesicles are designed to mimic the body’s natural chylomicrons, allowing for targeted drug delivery .
Results: The nanovesicles have shown promise in enhancing the delivery and efficacy of antiviral drugs, providing a potential therapeutic strategy for respiratory infections .
Field: Biomedical Engineering and Pharmaceutical Sciences
Methods: The lipid matrices containing mixtures of GMS and Glyceryl Monooleate are evaluated for their potential application as drug delivery systems using a poorly water-soluble model drug, nifedipine (NF). Iron oxide nanoparticles modified with oleic acid are embedded into the matrix for remote activation of drug release using an alternating magnetic field (AMF) .
Glyceryl monostearate, also known as glycerol monostearate or monostearin, is a non-ionic emulsifier and surfactant widely used in food, cosmetics, and pharmaceuticals. It is a glycerol ester of stearic acid, characterized by its white, waxy appearance and mild fatty odor. This compound is hygroscopic, meaning it can absorb moisture from the environment. Glyceryl monostearate exists primarily as a mixture of stereoisomers, mainly 1-glycerol monostearate and 2-glycerol monostearate, which exhibit similar properties and functionalities .
In food science, GMS acts as an emulsifier by stabilizing mixtures of water and oil. Its amphiphilic structure allows it to orient at the interface between the two phases, preventing separation. In cosmetics, GMS functions as a thickener and moisturizer. It helps trap moisture in the skin and improves the texture of creams and lotions [].
The primary reaction for synthesizing glyceryl monostearate involves the esterification of glycerol with stearic acid. The reaction can be represented as follows:
This process can be catalyzed using various acids such as sulfuric acid or phosphoric acid. The reaction is reversible; thus, optimizing conditions such as temperature and the molar ratio of reactants is crucial for maximizing yield .
Additionally, glyceryl monostearate can also be produced through glycerolysis of triglycerides derived from vegetable or animal fats. This method generates a mixture of mono-, di-, and tri-glycerides .
Glyceryl monostearate exhibits several biological activities. It acts as an emulsifying agent, facilitating the mixing of water and oil-based substances in food products and pharmaceuticals. Moreover, it is recognized for its role in enhancing the absorption of certain nutrients and drugs by improving bioavailability . In biological systems, glyceryl monostearate is formed during the digestion of dietary fats by pancreatic lipase, indicating its natural occurrence in metabolic processes .
Glyceryl monostearate can be synthesized through various methods:
The choice of synthesis method influences the purity and composition of the final product.
Glyceryl monostearate has diverse applications across various industries:
Research indicates that glyceryl monostearate interacts favorably with other emulsifiers and stabilizers in formulations. Its ability to form stable emulsions makes it a valuable component in various applications. Studies have shown that combining glyceryl monostearate with other surfactants can enhance emulsion stability and improve texture in food products . Additionally, its role in drug formulations has been explored for its potential to enhance bioavailability through improved solubilization.
Glyceryl monostearate shares similarities with several other compounds that serve as emulsifiers or surfactants. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Glyceryl Stearate | C21H42O4 | Mixture of mono-, di-, tri-glycerides; used similarly as an emulsifier. |
Glyceryl Monopalmitate | C19H38O4 | Similar structure; derived from palmitic acid; used in cosmetics and food. |
Polysorbate 60 | C58H114O26 | Non-ionic surfactant; used extensively in food and pharmaceuticals for emulsification. |
Sorbitan Monostearate | C21H42O6 | Derived from sorbitol; functions similarly as an emulsifier but has different hydrophilic-lipophilic balance properties. |
Glyceryl monostearate is unique due to its specific fatty acid composition (stearic acid) which imparts particular properties such as high melting point and stability at elevated temperatures compared to other similar compounds. Its natural occurrence in metabolic processes further distinguishes it from synthetic alternatives .